Pigment Orange 62 is an organic pigment classified under the benzimidazolone group. It is known for its vibrant orange hue and is widely used in various applications, including coatings, plastics, and inks. The chemical structure of Pigment Orange 62 is characterized by a complex arrangement that contributes to its stability and color properties. Its chemical formula is with a molecular weight of approximately 382.34 g/mol .
Pigment Orange 62 is synthesized from 5-amino-6-methyl benzimidazolone through a diazotization process, followed by coupling with an appropriate coupling agent. This pigment falls under the category of synthetic organic pigments, specifically within the benzimidazolone family, which includes other colors such as Pigment Orange 36 and Pigment Yellow 151 .
The synthesis of Pigment Orange 62 involves several key steps:
The detailed technical steps can include controlling temperature and pH during reactions to optimize yield and color quality.
The molecular structure of Pigment Orange 62 can be analyzed using X-ray powder diffraction and Rietveld refinement methods, which provide insights into its crystalline arrangement. The pigment exhibits a complex hydrogen-bonding network that contributes to its stability and application properties .
Pigment Orange 62 participates in various chemical reactions that can affect its stability and application:
The mechanism of action for Pigment Orange 62 primarily involves light absorption and scattering:
These properties make it effective for applications requiring vibrant coloration while maintaining durability against environmental factors.
These properties are critical for determining the suitability of Pigment Orange 62 in various industrial applications .
Pigment Orange 62 has a wide range of applications across different industries:
The development of azo-benzimidazolone pigments represents a significant advancement in organic pigment chemistry, originating from the need for high-performance colorants with superior stability. Benzimidazolone pigments emerged commercially in the 1960s as an evolution from classical monoazo pigments. Their molecular structure incorporates a benzimidazolone moiety (a heterocyclic amide group) that forms hydrogen bonds with the azo group (–N=N–), enhancing lightfastness and solvent resistance compared to earlier azo pigments like Hansa Orange (PO1) [4] [7]. Pigment Orange 62 (PO62), first synthesized in the 1970s, exemplifies this class with the systematic name N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-2-[(4-nitrophenyl)azo]-3-oxobutanamide and molecular formula C₁₇H₁₄N₆O₅ [3] [9].
Industrial synthesis of benzimidazolone pigments was pioneered by German chemical firms seeking alternatives to cadmium pigments. The integration of the benzimidazolone group enabled molecular planarization and intermolecular hydrogen bonding, reducing solubility and improving thermal stability (up to 180°C) [8] [9]. PO62 specifically addressed limitations in automotive coatings, where earlier pigments exhibited poor weatherfastness or chalked under UV exposure. Its yellowish-orange hue (λₘₐₓ ≈ 470 nm) filled a critical gap in the color spectrum for high-demand applications [8].
Table 1: Evolution of Key Orange Azo Pigments
Pigment | C.I. Name | Year Introduced | Molecular Features | Stability Limitations |
---|---|---|---|---|
Hansa Orange | PO1 | 1930s | Non-heterocyclic monoazo | Poor solvent resistance |
Benzimidazolone Orange | PO36 | 1960s | Benzimidazolone group without nitro substitution | Moderate weatherfastness |
Pigment Orange 62 | PO62 | 1970s | Nitro-substituted benzimidazolone | None significant |
PO62 synthesis relies on a two-stage diazotization-coupling sequence, where reaction kinetics and catalysis directly influence yield and purity.
Diazotization Stage
4-Nitroaniline undergoes diazotization in acidic medium (HCl, pH < 1.5) with sodium nitrite (NaNO₂) as the nitrosating agent. The reaction proceeds via electrophilic attack of the nitrosonium ion (NO⁺) on the amine nitrogen, forming a diazonium salt (4-nitrobenzenediazonium chloride). Key catalytic considerations include:
Coupling Stage
The diazonium salt couples with the coupling component 5-amino-2-benzimidazolone in weakly acidic to neutral medium (pH 5–7). This stage exhibits complex catalysis:
Table 2: Reaction Parameters for PO62 Synthesis
Stage | Reagent | Catalyst/Buffer | Temperature | Time | Yield |
---|---|---|---|---|---|
Diazotization | 4-Nitroaniline + NaNO₂ | HCl (pH < 1.5) | 0–5°C | 30 min | >98% |
Coupling | Diazonium salt + 5-amino-2-benzimidazolone | Acetate buffer (pH 5.5–6.0) | 5–10°C | 2–3 h | 92–95% |
Crystallization is the critical step defining PO62’s pigmentary properties, including particle size distribution (PSD), crystal morphology, and color strength. Industrial processes employ precision control to achieve optimal opacity and hue.
Thermodynamic and Kinetic Factors
Post-Treatment for Enhanced Performance
Table 3: Industrial Crystallization Parameters vs. PO62 Properties
Process Parameter | Standard Condition | Effect on PO62 Properties | Optimal Value Range |
---|---|---|---|
Cooling Rate | 1.0°C/min | Slower rates → larger crystals → higher opacity | 0.5–1.5°C/min |
Solvent Ratio (H₂O:Organic) | 70:30 | Higher water → smaller particles → increased tinting strength | 60:40 to 80:20 |
Additive Concentration | 1.5 wt% PVP | Prevents agglomeration → narrower PSD | 1–2 wt% |
Post-Treatment Temperature | 60°C | Higher T → crystal smoothing → gloss enhancement | 55–65°C |
Industrial-scale reactors (10–20 m³) utilize programmable logic controllers (PLCs) to automate temperature/pH gradients, ensuring batch-to-batch consistency. Post-crystallization, the pigment is filtered, washed with alkali to remove ionic impurities, and dried via spray or belt drying [5] [8] [9]. The final product exhibits a specific surface area of 10–12 m²/g, oil absorption of 72 g/100g, and particle sizes averaging 0.1 µm, making it ideal for high-gloss automotive finishes [8] [9].
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